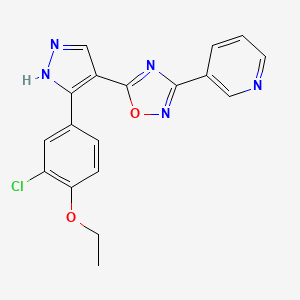

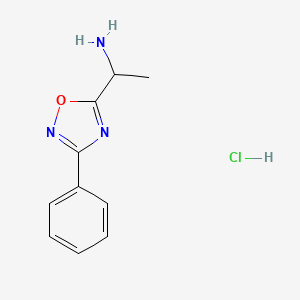

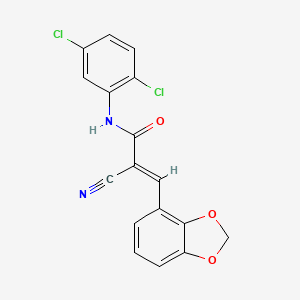

![molecular formula C20H14ClN3O2S B2696526 2-(4-Chlorophenyl)-8-methyl-3-({[(2-thienylcarbonyl)oxy]imino}methyl)imidazo[1,2-a]pyridine CAS No. 478257-08-8](/img/structure/B2696526.png)

2-(4-Chlorophenyl)-8-methyl-3-({[(2-thienylcarbonyl)oxy]imino}methyl)imidazo[1,2-a]pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Imidazo[1,2-a]pyridines are a type of fused bicyclic heterocycles . They are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .

Synthesis Analysis

Imidazo[1,2-a]pyridines can be synthesized from easily available chemicals using different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . For example, a CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones has been reported .Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridines consists of a pyridine ring fused with an imidazole ring . The exact structure of “2-(4-Chlorophenyl)-8-methyl-3-({[(2-thienylcarbonyl)oxy]imino}methyl)imidazo[1,2-a]pyridine” would include these rings along with the specified substituents.Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can participate in various chemical reactions. For instance, they can be formed through the reaction between 2-chloropyridines and 2H-azirines . The exact reactions that “this compound” can undergo would depend on its specific structure and the reaction conditions.科学的研究の応用

Synthesis and Spectral Studies The compound has been synthesized and subjected to biological screening against various bacteria and fungi. Some derivatives displayed moderate activity at a concentration of 50μg/ml. Structural elucidation was achieved through IR, 1H-NMR, Mass spectral data, elemental analysis, and thin layer chromatography (V. V. Bhuva et al., 2015).

Photophysical Properties Research into rhenium(I) tricarbonyl chloride complexes with pyridine-functionalized N-heterocyclic carbenes showed unique blue-green luminescence. This property is rare among rhenium(I) tricarbonyl complexes, making them interesting for further photophysical studies (Xiao-wei Li et al., 2012).

Method of Preparation A new method for preparing derivatives with the imidazo[1,2-a]pyridine structure, which is a widely used pharmacophore due to its diverse bioactivity, has been developed. This method offers a more efficient, one-pot synthesis approach compared to previous multistage methods (A. Lifshits et al., 2015).

Corrosion Inhibition Imidazo[4,5-b] pyridine derivatives were evaluated for their performance as inhibitors against mild steel corrosion. The study included various analytical techniques, revealing that these derivatives behave as mixed-type inhibitors and demonstrated significant inhibition efficiency (A. Saady et al., 2021).

Antiulcer Agents Imidazo[1,2-a]pyridines substituted at the 3-position have been synthesized as potential antiulcer agents. Despite lacking significant antisecretory activity, some compounds showed promising cytoprotective properties in ethanol and HCl-induced ulcer models (J. Starrett et al., 1989).

Anticholinesterase Potential A series of imidazo[1,2-a]pyridine-based derivatives were synthesized and evaluated for their anticholinesterase potential. Compounds with specific side chains showed strong inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with potential implications for treating heart and circulatory failures (Huey Chong Kwong et al., 2019).

将来の方向性

作用機序

Target of Action

Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry

Mode of Action

Imidazo[1,2-a]pyridines are often functionalized through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Biochemical Pathways

Imidazo[1,2-a]pyridines are often used in the construction of various derivatives, suggesting they may interact with multiple biochemical pathways .

特性

IUPAC Name |

[(E)-[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]methylideneamino] thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClN3O2S/c1-13-4-2-10-24-16(12-22-26-20(25)17-5-3-11-27-17)18(23-19(13)24)14-6-8-15(21)9-7-14/h2-12H,1H3/b22-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLGCZCAQTPBRIY-WSDLNYQXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC(=C2C=NOC(=O)C3=CC=CS3)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CN2C1=NC(=C2/C=N/OC(=O)C3=CC=CS3)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

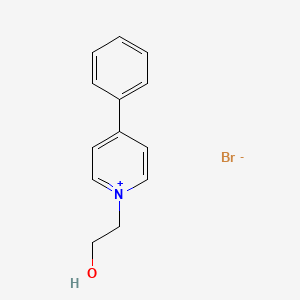

![1-butyl-2-[(E)-[(4-chlorophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile](/img/structure/B2696449.png)

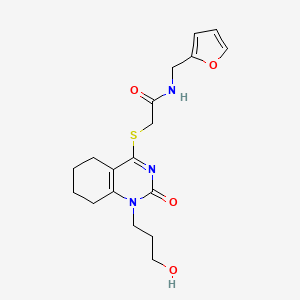

![6-cyclobutyl-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine](/img/structure/B2696454.png)

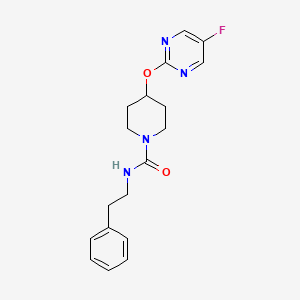

![1-phenyl-1H-indole-2,3-dione 3-[N-(2,4-dichlorophenyl)hydrazone]](/img/structure/B2696462.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2696464.png)